molecular formula C17H9N2Na3O9S2 B606700 Acid Alizarine Red B CAS No. 1836-22-2

Acid Alizarine Red B

Cat. No. B606700
CAS RN: 1836-22-2
M. Wt: 518.35
InChI Key: RBKBGHZMNFTKRE-HRBIVCMLSA-K
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Description

Acid Alizarine Red B is a chemical compound with the linear formula C17H9N2Na3O9S2 . It is commonly used as a stain to identify calcium-containing osteocytes in differentiated cultures of both human and rodent mesenchymal stem cells (MSCs) . It reacts with calcium, thereby helping in the diagnosis of calcium deposits .


Synthesis Analysis

The starting material for the synthesis of alizarin, which is similar to Acid Alizarine Red B, is an anthraquinone. It can be easily obtained by Friedel-Crafts acylation of benzene with phthalic anhydride .


Molecular Structure Analysis

The molecular formula of Acid Alizarine Red B is C17H9N2Na3O9S2 . Its molecular weight is 518.4 g/mol . The IUPAC name of Acid Alizarine Red B is trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate .


Chemical Reactions Analysis

The reaction between phenylboronic acid and the diol-containing, fluorescent dye Alizarin Red S was fully reinvestigated; the reaction proceeded via 3 parallel pathways to form only the cyclic boronate ester in aqueous solution .


Physical And Chemical Properties Analysis

Acid Alizarine Red B is a red crystalline solid . It is insoluble in water and ethanol but soluble in hexane and chloroform . It dissolves in alkalies to give a purple solution .

Scientific Research Applications

  • Optical Reporter for Boronic Acids and Carbohydrates : Alizarin Red S can act as a general optical reporter for studying the binding of boronic acids with carbohydrates. This application is significant due to its ability to display dramatic changes in fluorescence intensity and color in response to such bindings, useful for both quantitative and qualitative analysis (Springsteen & Wang, 2001).

  • Histology and Calcium Staining : In histology, Alizarin Red S is used to stain calcium deposits. Its interaction with calcium is not through chelation but rather salt formation, as evidenced by its sensitivity to dilute acetic acid. The dye is selective for calcium deposits, providing sharp and distinct staining in specific pH conditions (Puchtler, Meloan, & Terry, 1969).

  • Electrochemical Degradation of Dyes : Alizarin Red S has been studied in the context of its electrochemical oxidation on boron-doped diamond electrodes. This process leads to the incineration of the dye, confirming its complete removal from waste and demonstrating its potential in environmental applications (Faouzi, Nasr, & Abdellatif, 2007).

  • Acidity Constants in Various Solvents : The acidity constants of Alizarin Red S have been determined in different water-organic solvent mixtures. This study is crucial for understanding the dye's behavior and interactions in various chemical environments (Niazi, Rezaei, & Shahhosseini, 2007).

  • Binding to Human Serum Albumin : Alizarin Red S has been studied for its binding characteristics to human serum albumin (HSA). This research provides insights into the dye’s binding mechanism and its potential impact on HSA's structure, which is relevant in biomedical and pharmacological contexts (Ding, Liu, Diao, & Sun, 2011).

  • Uranium Detection in Environmental Monitoring : Alizarin Red S has been used as a metal ion indicator in uranium selective optode membranes. This application is significant in environmental monitoring and nuclear industry for the detection of uranium ions (Safavi & Bagheri, 2005).

Safety And Hazards

Acid Alizarine Red B may be harmful if absorbed through the skin. It may cause eye irritation. It may be harmful if inhaled. Material may be irritating to mucous membranes and upper respiratory tract. It may be harmful if swallowed .

Future Directions

There is ongoing research to optimize the Alizarin Red S Assay by enhancing mineralization of osteoblasts . This could potentially lead to more sensitive analysis of potentially clinically relevant substances in future bone research .

properties

IUPAC Name

trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O9S2.3Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKBGHZMNFTKRE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N2Na3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052748
Record name C.I.Pigment Red 60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Alizarine Red B

CAS RN

1836-22-2
Record name C.I. Pigment Red 60
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[2-(2-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I.Pigment Red 60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACID ALIZARINE RED B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI36N787FP
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